2-(Pyridin-4-yl)pyridin-3-amine
Overview
Description
2-(Pyridin-4-yl)pyridin-3-amine is an organic compound with the molecular formula C({10})H({9})N(_{3}) It consists of two pyridine rings connected by an amine group at the 3-position of one ring and the 4-position of the other
Preparation Methods
Synthetic Routes and Reaction Conditions
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Suzuki Cross-Coupling Reaction: : One common method for synthesizing 2-(Pyridin-4-yl)pyridin-3-amine involves the Suzuki cross-coupling reaction. This method uses a palladium catalyst to couple a halogenated pyridine with a pyridine boronic acid. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
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Reductive Amination: : Another synthetic route involves the reductive amination of 4-pyridinecarboxaldehyde with 3-aminopyridine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in a solvent like methanol.
Industrial Production Methods
Industrial production of this compound often scales up these laboratory methods. The Suzuki cross-coupling reaction is particularly favored due to its high yield and selectivity. Industrial processes may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(Pyridin-4-yl)pyridin-3-amine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : This compound can be reduced to form various derivatives, such as the corresponding amine or alcohol. Reducing agents like lithium aluminum hydride are often used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. This is often facilitated by activating the pyridine ring with electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyridines, boronic acids, palladium catalysts.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridines.
Scientific Research Applications
Chemistry
In chemistry, 2-(Pyridin-4-yl)pyridin-3-amine is used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metals, which are investigated for their biological activity and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various industrial products.
Mechanism of Action
The mechanism by which
Properties
IUPAC Name |
2-pyridin-4-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJZDGOMAJPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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